2-(4-Methyl-1H-imidazol-1-yl)ethanamine
Overview
Description
2-(4-Methyl-1H-imidazol-1-yl)ethanamine is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a methyl group at the fourth position of the imidazole ring and an ethanamine group attached to the first position. Due to its unique structure, it exhibits a range of biological and chemical properties that make it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-1H-imidazol-1-yl)ethanamine typically involves the reaction of 4-methylimidazole with ethanamine under specific conditions. One common method is the nucleophilic substitution reaction, where ethanamine acts as the nucleophile attacking the electrophilic carbon of 4-methylimidazole. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to handle the increased volume of reactants and products. Purification steps, such as recrystallization or chromatography, are also integrated into the production process to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methyl-1H-imidazol-1-yl)ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted imidazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Methyl-1H-imidazol-1-yl)ethanamine has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting various diseases.
Industry: Its derivatives are utilized in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism by which 2-(4-Methyl-1H-imidazol-1-yl)ethanamine exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Clemizole
Etonitazene
Omeprazole
Thiabendazole
Metronidazole
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Properties
IUPAC Name |
2-(4-methylimidazol-1-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-6-4-9(3-2-7)5-8-6/h4-5H,2-3,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYJJFZSMLAAQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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